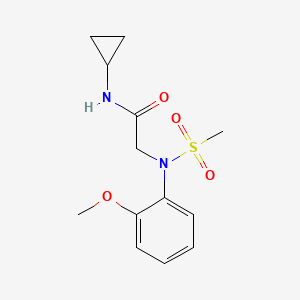

![molecular formula C18H26N2O3S B5505494 N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide compounds often involves catalytic hydrogenation or multi-step reactions. For instance, the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide to produce N-(3-amino-4-methoxyphenyl)acetamide demonstrates the use of catalytic processes in similar compounds' synthesis (Zhang, 2008).

Molecular Structure Analysis

Compounds like "N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide" typically have complex structures. For example, the crystal structure of a similar compound, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, shows a tetra-substituted pyrrolidine ring, highlighting the structural complexity of such molecules (Pedroso et al., 2020).

Chemical Reactions and Properties

Acetamide derivatives exhibit a range of chemical behaviors. The reactions of substituted pyridine 1-oxides with thiols, as in the case of 3-acetamido-, 3-bromo-, and 3-ethoxypyridine 1-oxides, indicate the diverse chemical reactivity of such compounds (Prachayasittikul et al., 1991).

Physical Properties Analysis

The physical properties of acetamide derivatives can be diverse and are often determined by their molecular structure. For example, the crystal structure analysis of Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate provides insights into its physical properties, such as crystal packing and molecular interactions (Pedroso et al., 2020).

Chemical Properties Analysis

Acetamide derivatives often exhibit interesting chemical properties due to their functional groups. For example, the study on Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate shows how its chemical properties are influenced by its specific functional groups and molecular arrangement (Pedroso et al., 2020).

Applications De Recherche Scientifique

Catalytic Hydrogenation in Green Synthesis

N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound of interest, serves as a significant intermediate in the green synthesis of azo disperse dyes. The innovative use of a Pd/C catalyst demonstrates high activity, selectivity, and stability in the hydrogenation process, offering an environmentally friendly alternative to traditional reduction methods. This advancement underscores the importance of catalytic hydrogenation in developing sustainable manufacturing processes for chemical intermediates (Zhang Qun-feng, 2008).

Enzyme Inhibitory Activities for Drug Development

In the realm of pharmaceutical research, derivatives of the compound have been synthesized and evaluated for their inhibitory effects on enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This exploration highlights the potential therapeutic applications of such compounds in treating conditions associated with enzyme dysregulation. Compound 8g, in particular, exhibited notable activity, demonstrating the drug development potential of these chemical entities (N. Virk et al., 2018).

Insecticidal Applications

The synthesis of pyridine derivatives related to the compound has shown significant insecticidal activity, particularly against the cowpea aphid. This application suggests the potential for developing new, effective insecticides based on chemical modifications of the compound, providing a foundation for safer and more efficient agricultural pest control strategies (E. A. Bakhite et al., 2014).

Synthesis of N-Alkylacetamides and Carbamates

Research into p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts, closely related to the compound , underscores the versatility of these reagents in synthesizing N-alkylacetamides and carbamates. This synthetic utility is particularly relevant in the production of natural and pharmaceutical products, illustrating the compound's role in facilitating complex organic synthesis processes (Takeo Sakai et al., 2022).

Development of κ-Opioid Receptor Antagonists

The compound's structural analogs have been evaluated as κ-opioid receptor (KOR) antagonists, demonstrating high affinity and selectivity. This research provides insights into the development of new treatments for depression and addiction disorders, highlighting the therapeutic potential of such compounds in neuropsychiatric condition management (S. Grimwood et al., 2011).

Propriétés

IUPAC Name |

N-[(3S,4R)-4-(4-methoxyphenyl)-1-(2-propylsulfanylacetyl)pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-4-9-24-12-18(22)20-10-16(17(11-20)19-13(2)21)14-5-7-15(23-3)8-6-14/h5-8,16-17H,4,9-12H2,1-3H3,(H,19,21)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSXZIVHQBNKFP-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)N1CC(C(C1)NC(=O)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSCC(=O)N1C[C@H]([C@@H](C1)NC(=O)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)

![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5505514.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)